D-Galactose-3-d

描述

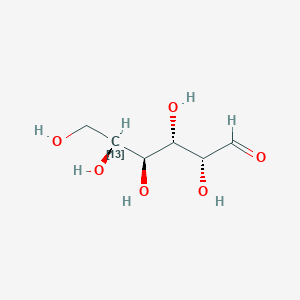

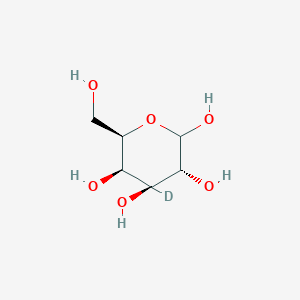

D-Galactose is a monosaccharide used as a component of the galactosyltransferase labeling buffer . The deficiency of galactosyl-1-phosphate uridyltransferase causes an error in galactose metabolism known as galactosemia, increasing the galactose levels in the blood . It is composed of galactose and glucose subunits .

Synthesis Analysis

D-Galactose can be synthesized through various methods. One such method involves the diastereoselective synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose . Another method involves the fermentative synthesis of D-allose from D-glucose through izumoring cascade epimerization .

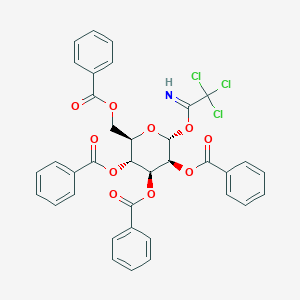

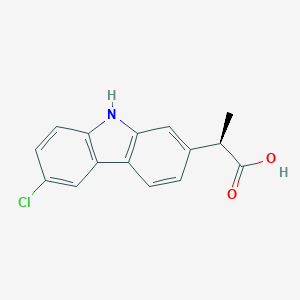

Molecular Structure Analysis

D-Galactose is a C4 epimer of glucose . It exists in aqueous solution in two predominant α and β -pyranose forms . Its molecular formula is C6H12O6 .

Chemical Reactions Analysis

D-Galactose can participate in various chemical reactions. For instance, it can react with reagents to form different products . It is also involved in the Maillard browning reaction .

Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol . Its melting point ranges from 133 °C to 170 °C .

科学研究应用

Metabolic Pathways and Enzyme Functions

Leloir Pathway in Galactose Metabolism : D-Galactose plays a pivotal role in the Leloir pathway, which is essential for converting galactose into glucose 1-phosphate, a more metabolically useful form. Defects in this pathway can lead to galactosemia, a condition with serious health implications (Holden, Rayment, & Thoden, 2003).

Biotechnological Applications : α-Galactosidase, an enzyme that hydrolyzes D-galactose, has significant applications in various industries including food and pharmaceuticals, and in treating medical conditions like Fabry disease (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

Novel Metabolic Pathways

Alternate Metabolic Routes : D-Galactose is involved in alternative metabolic pathways such as the conversion to D-Xylulose, which may be significant in conditions like galactosemia (Cuatrecasas & Segal, 1966).

Galactose Utilization in Microbial Fermentation : D-Galactose is increasingly recognized for its potential in biofuel production and as a raw material for low-calorie sweeteners, highlighting its biotechnological importance (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).

Enzymatic Modifications and Interactions

Galactose Oxidase and Its Applications : Studies on modifying enzymes like galactose oxidase, which can convert D-galactose into other forms, open up possibilities for novel applications in food, pharmaceutical, and materials industries (Sun, Bulter, Alcalde, Petrounia, & Arnold, 2002).

D-Galactose and Enzyme Receptor Interactions : Research into how D-Galactose interacts with enzymes and receptors such as the Escherichia coli galactose chemoreceptor protein provides insights into sugar metabolism and signaling (Vyas, Vyas, & Quiocho, 1988).

Glycation and Oxidative Stress

- D-Galactose and Oxidative Stress in Erythrocytes : Studies have shown that D-Galactose can induce oxidative stress, affecting proteins like Band 3 in erythrocytes, which is crucial for cellular function (Spinelli, Remigante, Dossena, Marino, & Morabito, 2022).

属性

IUPAC Name |

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FYEWKVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactose-3-d | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)

![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)